molecular formula C12H9BrN2O5 B5527846 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

Cat. No.: B5527846
M. Wt: 341.11 g/mol
InChI Key: WKOWOYMHHQTDBK-XBXARRHUSA-N
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Description

2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a bromine atom, an imidazolidinylidene group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazolidinylidene Group: This step involves the reaction of the brominated compound with an appropriate imidazolidinone derivative under specific conditions to form the imidazolidinylidene group.

    Coupling Reaction: The final step involves coupling the intermediate with acetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the imidazolidinylidene group.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and imidazolidinylidene group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) share structural similarities with 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid.

    Imidazolidinone Derivatives: Compounds containing the imidazolidinone moiety, such as certain pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O5/c13-7-3-6(1-2-9(7)20-5-10(16)17)4-8-11(18)15-12(19)14-8/h1-4H,5H2,(H,16,17)(H2,14,15,18,19)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOWOYMHHQTDBK-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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